molecular formula C12H5N7O12 B14162993 2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine

2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine

Cat. No.: B14162993
M. Wt: 439.21 g/mol
InChI Key: OOYUJMYQNRYUKB-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine is a highly nitrated organic compound known for its explosive properties. This compound is structurally characterized by the presence of multiple nitro groups attached to a cyclohexa-2,5-dien-1-imine core, making it a potent explosive material. It is closely related to other nitrated compounds such as picric acid and trinitrotriazine .

Preparation Methods

The synthesis of 2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine typically involves the nitration of precursor compounds under controlled conditions. One common method is the nitration of phenolic compounds using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions . Industrial production methods often involve continuous flow reactors to ensure consistent product quality and safety.

Chemical Reactions Analysis

2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine has several scientific research applications:

Mechanism of Action

The explosive nature of 2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine is primarily due to the rapid decomposition of nitro groups, releasing a large amount of energy in the form of heat and gas. The molecular targets and pathways involved in its action include the cleavage of N-NO2 bonds and the subsequent formation of stable gaseous products such as nitrogen and carbon dioxide .

Comparison with Similar Compounds

2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine is unique due to its specific structural arrangement and the presence of multiple nitro groups. Similar compounds include:

These compounds share similar explosive properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2,4,6-trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N7O12/c13-11-8(18(28)29)3-7(17(26)27)10(12(11)19(30)31)9-5(15(22)23)1-4(14(20)21)2-6(9)16(24)25/h1-3,7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYUJMYQNRYUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=N)C(=C(C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N7O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33012-29-2
Record name Ammonium 2,4,6-trinitrophenyl-N-(2,4,6-trinitrocyclohexa-2,5-dien-1-ylidene)amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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